

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(Aminomethyl)-5-methylpyrazine

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Compound of Interest

Compound Name: 2-(Aminomethyl)-5-methylpyrazine

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Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of heterocyclic intermediates is paramount. **2-(Aminomethyl)-5-methylpyrazine** (CAS No: 132664-85-8) is a key building block, recognized for its role as a pharmaceutical intermediate.[1] Its molecular architecture, featuring a substituted pyrazine ring, imparts specific chemical properties that are leveraged in the synthesis of more complex active pharmaceutical ingredients.[2][3] The unambiguous confirmation of its identity and purity is a critical step in quality control and process development, a task overwhelmingly reliant on a suite of spectroscopic techniques.

This technical guide provides an in-depth analysis of the spectroscopic signature of **2-(Aminomethyl)-5-methylpyrazine**. As experimental spectra for this specific compound are not widely available in peer-reviewed literature, this document synthesizes predictive data grounded in established spectroscopic principles and comparative analysis with structurally analogous compounds.[4][5] The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar pyrazine derivatives.

Molecular Structure and Physicochemical Properties

- Chemical Formula: $C_6H_9N_3$ [6]

- Molecular Weight: 123.16 g/mol [6]
- IUPAC Name: (5-methylpyrazin-2-yl)methanamine[6]
- Appearance: Liquid at 20°C[7]
- Key Features: The molecule consists of a pyrazine ring substituted with a methyl group at position 5 and an aminomethyl group at position 2. The aromatic pyrazine core, the primary amine, and the aliphatic methyl group each contribute distinct and identifiable spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For **2-(Aminomethyl)-5-methylpyrazine**, both ^1H and ^{13}C NMR are indispensable.

Predicted ^1H NMR Spectrum

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The pyrazine ring protons are expected in the aromatic region, deshielded by the ring current and the electronegative nitrogen atoms, while the methyl and aminomethyl protons will appear in the aliphatic region.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of high-purity **2-(Aminomethyl)-5-methylpyrazine** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d , CDCl_3 , or DMSO- d_6) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO- d_6 is often preferred for its ability to slow the exchange of amine protons, making them more easily observable.
- Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.[4] A higher field strength provides better signal dispersion, which is crucial for resolving the closely spaced aromatic signals.

- Data Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set the spectral width to cover the expected range (e.g., 0-10 ppm).
 - Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

Data Presentation: Predicted ^1H NMR Data (in CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale for Prediction
H-3 (Ring Proton)	~8.45	Singlet (s)	1H	Located between two nitrogen atoms, this proton is significantly deshielded. Its chemical shift is similar to analogous protons in 5-substituted pyrazine-2-carbonitriles.[4]
H-6 (Ring Proton)	~8.35	Singlet (s)	1H	This proton is adjacent to the methyl-substituted carbon and is expected to be slightly upfield compared to H-3. [4]
-CH ₂ - (Aminomethyl)	~4.00	Singlet (s)	2H	The methylene protons are adjacent to the electron-withdrawing pyrazine ring and the nitrogen atom, shifting them downfield. They are expected to

appear as a singlet as there are no adjacent protons to couple with.

This aliphatic methyl group is attached directly to the aromatic ring, resulting in a downfield shift compared to a typical alkane methyl group. Its value is consistent with methylpyrazines. [4]

-CH ₃ (Methyl)	~2.55	Singlet (s)	3H
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-NH ₂ (Amine)	~1.70	Broad Singlet (br s)	2H
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Amine protons are exchangeable and often appear as a broad signal. The chemical shift can vary significantly with concentration and solvent.

Visualization: ¹H NMR Structural Assignments

Predicted ¹H NMR chemical shift assignments.

Predicted ¹³C NMR Spectrum

The ^{13}C NMR spectrum provides a map of the carbon skeleton. Given the molecule's asymmetry, six distinct carbon signals are expected.

Experimental Protocol: ^{13}C NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for ^1H NMR analysis. A higher concentration (20-50 mg) is often beneficial due to the lower natural abundance of the ^{13}C isotope.
- **Instrumentation:** Use the same NMR spectrometer.
- **Data Acquisition:**
 - Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.[\[5\]](#)
 - Set the spectral width to accommodate the full range of expected chemical shifts (e.g., 0-180 ppm).
 - A longer relaxation delay (2-5 seconds) is necessary for accurate integration of quaternary carbons, although this is less critical for simple identification.[\[5\]](#)
 - A significantly larger number of scans (1024-4096) is required compared to ^1H NMR to achieve a good signal-to-noise ratio.[\[5\]](#)

Data Presentation: Predicted ^{13}C NMR Data (in CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale for Prediction
C-2	~155	This carbon is attached to a nitrogen atom and the aminomethyl group, making it highly deshielded.
C-3	~144	Aromatic CH carbon adjacent to two ring nitrogens.
C-5	~152	This carbon is attached to a nitrogen atom and the methyl group. Its environment is similar to C-2.
C-6	~142	Aromatic CH carbon adjacent to the methyl-substituted carbon.
-CH ₂ - (Aminomethyl)	~45	Aliphatic carbon attached to the aromatic ring and a nitrogen atom.
-CH ₃ (Methyl)	~21	Aliphatic carbon attached to the aromatic ring. This value is typical for methyl groups on pyrazine or pyridine rings. ^[5]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. Both electron ionization (EI) for volatile compounds and electrospray ionization (ESI) for polar molecules are suitable techniques.

Experimental Protocol: Mass Spectrometry

- Sample Preparation:

- For GC-MS (EI): Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- For LC-MS (ESI): Prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.^[4]
- Instrumentation:
 - EI: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC separates the sample from impurities before it enters the ion source.
 - ESI: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion system.
- Data Acquisition:
 - EI: Acquire the spectrum over a mass range of m/z 40-300. The 70 eV electron energy will induce fragmentation.
 - ESI: Acquire in positive ion mode to observe the protonated molecule $[M+H]^+$.

Predicted Mass Spectrum Data

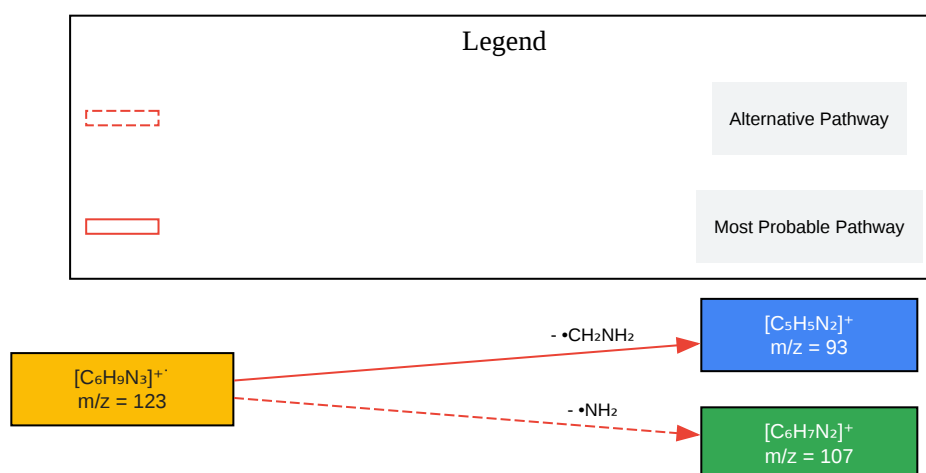
- Molecular Ion: The molecular formula $C_6H_9N_3$ gives an exact mass of 123.080.
 - In ESI mode, the base peak is expected to be the protonated molecule, $[M+H]^+$ at m/z 124.087.
 - In EI mode, the molecular ion peak, $[M]^+$ at m/z 123.080, should be clearly visible.
- Key Fragmentation Pattern (EI): The primary fragmentation is expected to involve the loss of substituents from the pyrazine ring. The most likely cleavage is the benzylic-type cleavage, which is favorable.
 - Loss of NH_2 : A common fragmentation for primary amines is the loss of the amino radical ($\bullet NH_2$), leading to a fragment at m/z 107.
 - Benzylic Cleavage: The most probable fragmentation is the cleavage of the C-C bond between the pyrazine ring and the methylene group, losing a $\bullet CH_2NH_2$ radical (mass 30).

This would result in a highly stable pyrazinyl cation at m/z 93.

- Ring Fragmentation: Subsequent fragmentation of the pyrazine ring itself would lead to smaller ions.

Visualization: Proposed Mass Spectrometry Fragmentation Pathway

Proposed EI fragmentation of 2-(Aminomethyl)-5-methylpyrazine.



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Proposed EI fragmentation of **2-(Aminomethyl)-5-methylpyrazine**.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a distinct fingerprint based on the vibrational frequencies of chemical bonds.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** As the compound is a liquid, the spectrum can be acquired neat as a thin film between two salt plates (e.g., NaCl or KBr).

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Acquire the spectrum over the standard mid-IR range of 4000-400 cm^{-1} . Perform a background scan first, which is automatically subtracted from the sample spectrum.

Data Presentation: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Intensity
3400-3300	N-H Stretch	Primary Amine ($-\text{NH}_2$)	Medium, two bands
3100-3000	C-H Stretch	Aromatic (Pyrazine Ring)	Medium-Weak
2980-2850	C-H Stretch	Aliphatic ($-\text{CH}_3$, $-\text{CH}_2$)	Medium
~ 1600 & ~ 1500	C=C and C=N Stretch	Aromatic Ring	Medium-Strong
1650-1580	N-H Bend (Scissoring)	Primary Amine ($-\text{NH}_2$)	Medium
900-675	C-H Out-of-Plane Bend	Aromatic Ring	Strong

The presence of two distinct bands in the 3400-3300 cm^{-1} region is a hallmark of a primary amine (R-NH_2), corresponding to asymmetric and symmetric stretching modes.^[8] The bands for aromatic C-H and C=C/C=N stretching confirm the pyrazine core.^[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π -systems of the aromatic ring.

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield a maximum absorbance value between 0.1 and 1.0.^[10]

- Instrumentation: Use a recording double-beam UV-Vis spectrophotometer.[4]
- Data Acquisition: Record the absorbance spectrum against a solvent blank over a range of approximately 200-400 nm.

Predicted UV-Vis Absorption Maxima (λ_{max})

Pyrazine and its derivatives typically exhibit two main absorption bands corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions.

- λ_{max} 1: ~270 nm: This strong absorption band is attributed to the $\pi \rightarrow \pi^*$ transition within the pyrazine ring.
- λ_{max} 2: ~315 nm: This weaker, longer-wavelength absorption is characteristic of the $n \rightarrow \pi^*$ transition involving the non-bonding electrons on the nitrogen atoms. The presence of alkyl and amino substituents can cause a slight bathochromic (red) shift in these absorptions compared to unsubstituted pyrazine.[10][11]

Conclusion

The comprehensive spectroscopic characterization of **2-(Aminomethyl)-5-methylpyrazine** is achieved through the synergistic application of NMR, MS, IR, and UV-Vis techniques. While this guide presents a predictive framework, the data is firmly rooted in the established principles of spectroscopy and analysis of closely related structures. ^1H and ^{13}C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and offers structural clues through predictable fragmentation pathways. IR spectroscopy rapidly verifies the presence of key functional groups—specifically the primary amine and the aromatic pyrazine ring. Finally, UV-Vis spectroscopy confirms the nature of the aromatic electronic system. Together, these techniques provide a self-validating system for the structural confirmation and quality assessment of this important chemical intermediate, ensuring its suitability for downstream applications in research and development.

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